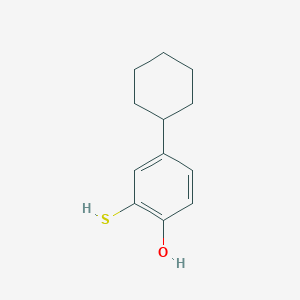![molecular formula C17H12FN2+ B14386536 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium CAS No. 89321-42-6](/img/structure/B14386536.png)
3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to meet green chemistry standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Cyanopyridines: Compounds with a cyano group attached to a pyridine ring.
Uniqueness
3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
89321-42-6 |
|---|---|
Molecular Formula |
C17H12FN2+ |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C17H12FN2/c18-16-6-3-4-13(9-16)11-20-12-14(10-19)8-15-5-1-2-7-17(15)20/h1-9,12H,11H2/q+1 |
InChI Key |
BEFIUDDENFLNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
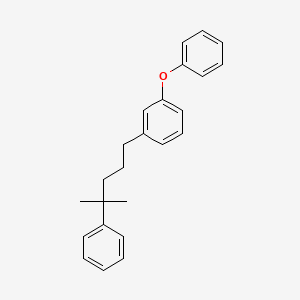
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
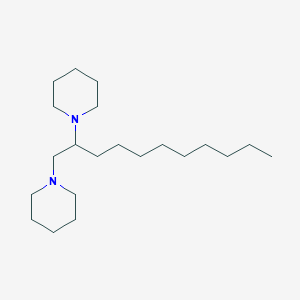
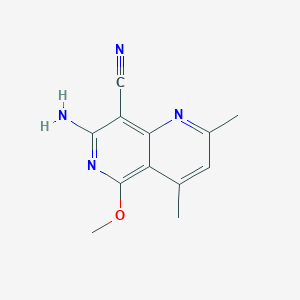
![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
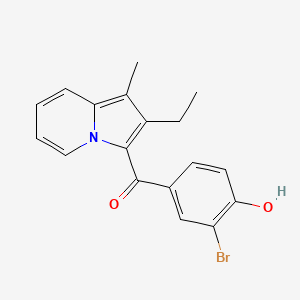
![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
